Phthalazin-1-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phthalazin-1-ylmethanamine is a compound belonging to the class of phthalazines, which are bicyclic N-heterocycles. These compounds are characterized by a pyridazine ring fused with a benzene ring. This compound has garnered attention due to its significant biological activities and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phthalazin-1-ylmethanamine can be synthesized through various synthetic routes. One common method involves the reaction of bromoalkylphthalazinones with potassium phthalimide, followed by hydrazinolysis and acidification with hydrochloric acid . Another approach includes the use of aminoalkyl phthalazinone derivatives in a one-pot reaction with carbon disulfide, anhydrous phosphoric acid, and different benzyl or propargyl bromides .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using readily available and inexpensive scaffolds. The reactions are designed to be short and straightforward, ensuring high yields and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Phthalazin-1-ylmethanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phthalazinone derivatives, while reduction reactions may produce phthalazin-1-ylmethanol .
Scientific Research Applications
Phthalazin-1-ylmethanamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of phthalazin-1-ylmethanamine involves its interaction with various molecular targets and pathways. For instance, it acts as a serotonin reuptake inhibitor, thereby increasing the levels of serotonin in the brain and exerting antidepressant effects . Additionally, it inhibits cyclooxygenase-2 (COX-2) and p38MAP kinase, contributing to its anti-inflammatory and antitumor activities .
Comparison with Similar Compounds
Phthalazin-1-ylmethanamine can be compared with other similar compounds, such as:
Phthalazin-1(2H)-one: Known for its antimicrobial and anticancer properties.
Phthalazinone-dithiocarbamate hybrids: These compounds display significant antiproliferative activity against cancer cell lines.
This compound is unique due to its broad spectrum of biological activities and its potential as a versatile precursor in the synthesis of various pharmacologically active compounds .
Properties
Molecular Formula |
C9H9N3 |
---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
phthalazin-1-ylmethanamine |
InChI |
InChI=1S/C9H9N3/c10-5-9-8-4-2-1-3-7(8)6-11-12-9/h1-4,6H,5,10H2 |
InChI Key |
YZWQEYZWPNOFQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.